molecular formula C15H12Cl2N2O4 B255079 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide

4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide

Cat. No.: B255079
M. Wt: 355.2 g/mol
InChI Key: INECVQYBIDZALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide is a complex organic compound with the molecular formula C15H12Cl2N2O4 It is characterized by the presence of nitro, chloro, methoxy, and methyl groups attached to a benzanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Methoxylation: Introduction of the methoxy group.

    Amidation: Formation of the benzanilide structure by reacting with aniline derivatives.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride, and methoxylation using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of 3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The chloro and methoxy groups can influence the compound’s binding affinity to proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-chloro-2-methoxybenzanilide
  • 4,4’-Dichloro-2’-methoxy-5’-methylbenzanilide
  • 3-Nitro-4,4’-dichloro-2-methoxybenzanilide

Uniqueness

3-Nitro-4,4’-dichloro-2’-methoxy-5’-methylbenzanilide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups enhances its potential for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C15H12Cl2N2O4

Molecular Weight

355.2 g/mol

IUPAC Name

4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C15H12Cl2N2O4/c1-8-5-12(14(23-2)7-11(8)17)18-15(20)9-3-4-10(16)13(6-9)19(21)22/h3-7H,1-2H3,(H,18,20)

InChI Key

INECVQYBIDZALX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.